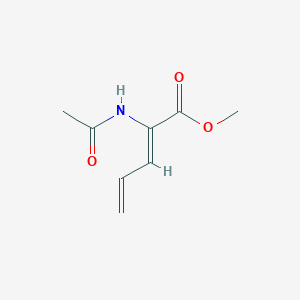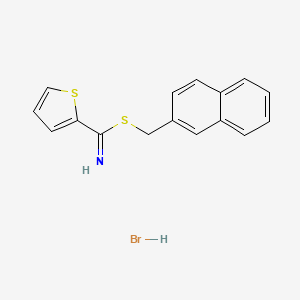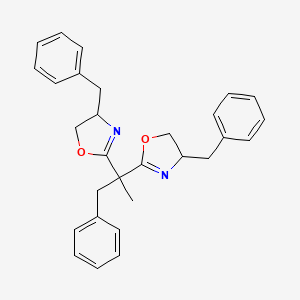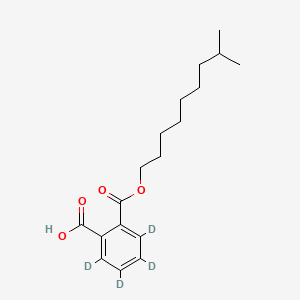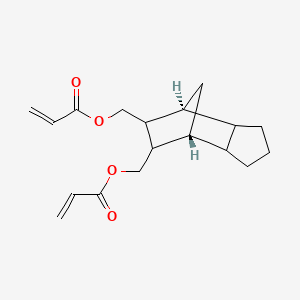
Tricyclodecane dimethanol diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclodecane dimethanol diacrylate is a multifunctional acrylate monomer known for its low shrinkage and high refractive index . It is widely used in the synthesis of shape memory polymers, optoelectronic devices, and stretchable electronic devices . The compound’s unique structure provides excellent hydrolytic stability and desirable properties for various industrial applications .
Preparation Methods
Tricyclodecane dimethanol diacrylate can be synthesized through several synthetic routes. One common method involves the reaction of tricyclodecane dimethanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Tricyclodecane dimethanol diacrylate undergoes various chemical reactions, including:
Scientific Research Applications
Tricyclodecane dimethanol diacrylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of tricyclodecane dimethanol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound react with free radicals or other reactive species to form covalent bonds, resulting in the formation of polymer networks . These networks provide enhanced mechanical properties, thermal stability, and chemical resistance . The sterically hindered cyclic ring structure of the compound contributes to its low shrinkage and high refractive index .
Comparison with Similar Compounds
Tricyclodecane dimethanol diacrylate can be compared with other similar compounds such as:
- Bis(acryloyloxymethyl)tricyclo[5.2.1.02,6]decane : This compound has similar acrylate functionality and is used in similar applications .
- Dicyclopentyldimethylene diacrylate : Another multifunctional acrylate monomer with comparable properties .
- Dimethyloldicyclopentane diacrylate : Known for its use in UV and electron beam-cured applications .
This compound stands out due to its unique sterically hindered cyclic ring structure, which provides superior hydrolytic stability and desirable optical properties .
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2/t11?,12?,13-,14+,15?,16? |
InChI Key |
PHBAKVPDAOWHDH-QUFRNCFNSA-N |
Isomeric SMILES |
C=CC(=O)OCC1[C@@H]2C[C@H](C1COC(=O)C=C)C3C2CCC3 |
Canonical SMILES |
C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


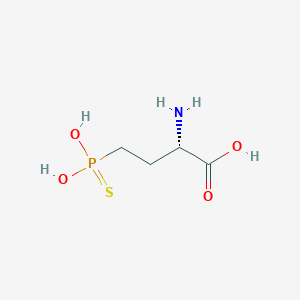
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
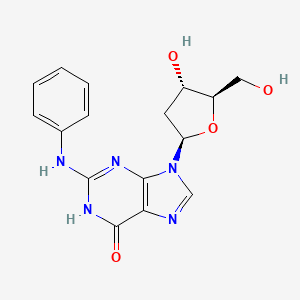
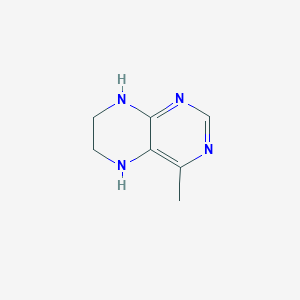

![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
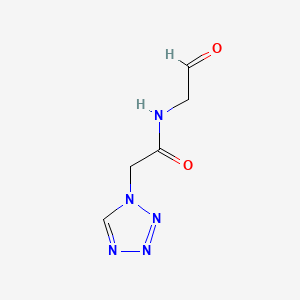
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
